(R)-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid
Description
(R)-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid, also known as (R)-3-Boc-4-CNPAB, is a synthetic organic compound that has been studied for its potential applications in a variety of scientific fields. This compound is a member of the carboxylic acid family and is composed of an R group, a tert-butoxycarbonyl group, an amine group, and a 4-cyanophenyl group. It has been studied for its use in the synthesis of new compounds, its potential biochemical and physiological effects, and its potential applications in scientific research.
Scientific Research Applications
Asymmetric Hydrogenation in Pharmacophore Preparation
The asymmetric hydrogenation of enamine esters, including compounds like (R)-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid, has been applied in the synthesis of beta-amino acid pharmacophores. This process involves chiral ferrocenyl ligands and yields high enantiomeric excess, indicating its utility in preparing stereoselective compounds for pharmacological purposes (Kubryk & Hansen, 2006).
Enantioselective Synthesis of Neuroexcitant Analogs
This compound has been used in the enantioselective synthesis of analogs of neuroexcitants, such as 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analog of the neuroexcitant AMPA. The synthesis process involves coupling with various intermediates to achieve enantiomerically pure products, demonstrating the compound's role in synthesizing complex molecules relevant to neuroscience (Pajouhesh et al., 2000).
Synthesis of Unsaturated β-Amino Acid Derivatives
Lithium (α-methylbenzyl)allylamide has been used for the asymmetric synthesis of unsaturated β-amino acid derivatives, including (R)-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid. This process highlights the compound's role in creating structurally complex and functionally diverse amino acids, which are crucial in various chemical and biological applications (Davies, Fenwick, & Ichihara, 1997).
Intermediate in Vitamin Synthesis
This compound has been synthesized as a key intermediate in the production of the natural product Biotin, a vital water-soluble vitamin. It plays a role in the metabolic cycle, particularly in the catalytic fixation of carbon dioxide during the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
Collagen Cross-Link Synthesis
An efficient synthesis method for this compound has been described as part of the process of preparing collagen cross-links, such as pyridinoline and deoxypyridinoline. These cross-links are crucial in understanding and manipulating the physical properties of collagen, a major component of connective tissues (Adamczyk, Johnson, & Reddy, 1999).
N-tert-Butoxycarbonylation of Amines
This compound has been involved in the N-tert-butoxycarbonylation of amines, demonstrating its utility in synthesizing N-Boc-protected amino acids. These compounds are essential in peptide synthesis due to their resistance to racemization and their role in facilitating complex synthetic pathways (Heydari et al., 2007).
properties
IUPAC Name |
(3R)-4-(4-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(9-14(19)20)8-11-4-6-12(10-17)7-5-11/h4-7,13H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSGGQWSQPYJTQ-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C#N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801150305 | |
Record name | (βR)-4-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801150305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid | |
CAS RN |
269726-86-5 | |
Record name | (βR)-4-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=269726-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (βR)-4-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801150305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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